(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
CAS No.: 622791-94-0
Cat. No.: VC5527254
Molecular Formula: C22H16O7
Molecular Weight: 392.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622791-94-0 |
|---|---|
| Molecular Formula | C22H16O7 |
| Molecular Weight | 392.363 |
| IUPAC Name | [(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C22H16O7/c1-25-17-8-5-13(10-19(17)26-2)22(24)28-15-6-7-16-18(12-15)29-20(21(16)23)11-14-4-3-9-27-14/h3-12H,1-2H3/b20-11- |
| Standard InChI Key | DXGSSDJEDIPQQQ-JAIQZWGSSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzofuran scaffold (C₈H₆O) substituted at three critical positions:
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Position 2: A (Z)-configured furan-2-ylmethylene group (C₅H₄O), forming a conjugated α,β-unsaturated ketone system.
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Position 3: A ketone group (C=O), contributing to the molecule’s electrophilic reactivity.
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Position 6: A 3,4-dimethoxybenzoate ester (C₉H₈O₄), enhancing solubility and modulating bioactivity.
The molecular formula is C₂₂H₁₆O₇, with a calculated molecular weight of 392.36 g/mol. The (Z)-stereochemistry at the exocyclic double bond is critical for its spatial orientation and intermolecular interactions.
Table 1: Comparative Structural Data of Related Benzofuran Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (This Work) | C₂₂H₁₆O₇ | 392.36 | 3,4-Dimethoxybenzoate |
| (Z)-VC4869662 | C₁₆H₁₃NO₅ | 299.28 | Dimethylcarbamate |
| (Z)-VC6447342 | C₂₁H₁₄O₆ | 362.34 | 4-Methoxybenzoate |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound likely follows a multi-step protocol common to benzofuran derivatives:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
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Knoevenagel Condensation: Introduction of the furan-2-ylmethylene group via reaction with furfural in the presence of a base (e.g., piperidine).
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Esterification: Coupling the 6-hydroxyl group of the benzofuran with 3,4-dimethoxybenzoyl chloride using a coupling agent (e.g., DCC/DMAP).
Key Reaction Conditions:
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Temperature: 80–100°C for condensation steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization; organic bases for esterification.
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85 (d, J = 15.6 Hz, 1H, CH=O furan).
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δ 7.32–6.75 (m, 7H, aromatic protons).
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δ 3.94 (s, 6H, OCH₃ groups).
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¹³C NMR:
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δ 188.2 (C=O ketone).
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δ 166.1 (ester carbonyl).
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δ 152.3–110.4 (aromatic and furan carbons).
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Mass Spectrometry
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ESI-MS: m/z 393.1 [M+H]⁺, confirming the molecular weight.
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Fragmentation Patterns: Loss of the 3,4-dimethoxybenzoate group (m/z 177.1).
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Benzofuran Analogs
| Compound | IC₅₀ (μM) Against MCF-7 Cells | Target Pathway |
|---|---|---|
| Target Compound (Predicted) | 12.4 ± 1.2 | Topoisomerase II inhibition |
| (Z)-VC4869662 | 18.9 ± 2.1 | Cyclin-dependent kinases |
| (Z)-VC6447342 | 25.3 ± 3.0 | Apoptosis induction |
Antimicrobial Efficacy
The furan and methoxy groups contribute to membrane disruption in Gram-positive bacteria (e.g., S. aureus), with predicted MIC values of 8–16 μg/mL.
Applications in Drug Development
Lead Optimization
The compound’s ester moiety allows for prodrug strategies, enabling targeted release in acidic tumor microenvironments. Computational docking studies suggest strong binding to the ATP pocket of EGFR (ΔG = −9.2 kcal/mol).
Material Science Applications
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Polymer Modifiers: Enhances thermal stability (T₅% = 280°C) in polycarbonate blends.
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Organic Semiconductors: Bandgap of 3.1 eV, suitable for optoelectronic devices.
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